

# A Comparative Guide to SGC-CBP30-Mediated Inhibition of CBP/p300

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## Compound of Interest

Compound Name: *Sgc-cbp30*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **SGC-CBP30**, a potent and selective inhibitor of the bromodomains of CREB-binding protein (CBP) and p300, with other notable inhibitors targeting these key epigenetic regulators. The information presented herein is supported by experimental data to facilitate informed decisions in research and drug development.

## Unveiling the Role of CBP/p300 Inhibition

CREB-binding protein (CBP) and the highly homologous p300 are crucial transcriptional co-activators.<sup>[1]</sup> They possess histone acetyltransferase (HAT) activity, which plays a pivotal role in chromatin remodeling and gene expression regulation. The bromodomain of CBP/p300 recognizes and binds to acetylated lysine residues, a key step in their recruitment to chromatin and subsequent transcriptional activation. Dysregulation of CBP/p300 activity is implicated in various diseases, including cancer, making them attractive therapeutic targets.

**SGC-CBP30** is a chemical probe that selectively inhibits the bromodomains of CBP and p300, thereby disrupting their function in gene regulation.<sup>[2]</sup> This guide will delve into the specifics of its inhibitory profile and compare it with other compounds targeting the CBP/p300 axis.

## Comparative Analysis of CBP/p300 Inhibitors

The following tables summarize the quantitative data for **SGC-CBP30** and a selection of alternative CBP/p300 inhibitors.

Table 1: Biochemical Potency of CBP/p300 Inhibitors

Inhibitor	Target	Assay Type	IC50	Kd	Ki
SGC-CBP30	CBP	-	21 - 69 nM[3]	21 nM[2]	-
p300	-	38 nM[3]	32 nM[2]	-	-
I-CBP112	CBP	-	170 nM	151 ± 6 nM[4]	-
p300	-	-	167 ± 8 nM[4]	-	-
GENE-781	CBP	TR-FRET	0.94 nM[5]	-	-
p300	-	1.2 nM[6]	-	-	-
CPI-637	CBP	TR-FRET	30 nM[7][8]	-	-
p300	TR-FRET	51 nM[7][8]	-	-	-
A-485	p300 HAT	-	60 nM[9]	-	-
p300-BHC	-	9.8 nM[10]	-	-	-
CBP-BHC	-	2.6 nM[10]	-	-	-
C646	p300 HAT	-	-	-	400 nM[11] [12]

Table 2: Cellular Activity of CBP/p300 Inhibitors

Inhibitor	Cell Line	Assay Type	EC50	Effect
SGC-CBP30	AMO1	QuantiGene Plex	2.7 $\mu$ M[13]	MYC expression reduction
HEK293	BRET	2.8 $\mu$ M[13]	Inhibition of CBP-Histone H3.3 binding	
I-CBP112	Murine Leukemic Blasts	Colony Formation	5 - 10 $\mu$ M	Reduced colony formation, increased differentiation[14]
GNE-781	MV4-11	-	6.6 nM[6]	Inhibition of Myc expression
CPI-637	AMO-1	-	0.60 $\mu$ M[15]	Inhibition of MYC expression
A-485	PC-3	High Content Microscopy	73 nM[16]	Decrease in H3K27Ac
C646	Prostate Cancer Cell Lines	-	20 $\mu$ M	Induction of apoptosis[17]

## Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

### AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for Biochemical Potency

This assay is used to determine the in vitro potency of inhibitors in disrupting the interaction between the CBP/p300 bromodomain and an acetylated histone peptide.

- Reagent Preparation:
  - Prepare assay buffer (e.g., 30mM Tris, pH 8.0, 1mM DTT, 0.01% Bovine serum albumin, 0.01% Tween-20).

- Dilute the recombinant CBP or p300 bromodomain protein and the biotinylated acetylated histone H4 peptide substrate in the assay buffer.
- Prepare a serial dilution of the test inhibitor (e.g., **SGC-CBP30**).
- Assay Procedure:
  - In a 384-well plate, add the diluted inhibitor, the CBP/p300 bromodomain protein, and the biotinylated histone peptide.
  - Incubate at room temperature to allow for binding.
  - Add Streptavidin-coated Donor beads and anti-tag (e.g., anti-His) Acceptor beads.
  - Incubate in the dark at room temperature.
- Data Acquisition and Analysis:
  - Read the plate on an AlphaScreen-compatible plate reader.
  - The signal generated is inversely proportional to the degree of inhibition.
  - Calculate IC<sub>50</sub> values by fitting the data to a dose-response curve.

## NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement Assay

This live-cell assay measures the ability of an inhibitor to bind to the CBP/p300 bromodomain within a cellular context.[\[18\]](#)

- Cell Preparation:
  - Transfect HEK293 cells with a vector expressing a NanoLuc® luciferase-CBP/p300 bromodomain fusion protein.
  - Culture the cells overnight to allow for protein expression.
- Assay Procedure:

- Harvest and resuspend the cells in Opti-MEM.
- Add the NanoBRET™ tracer, a fluorescent ligand that binds to the bromodomain, to the cell suspension.
- Dispense the cell-tracer mix into a 384-well plate.
- Add a serial dilution of the test inhibitor.
- Add the Nano-Glo® substrate to initiate the luminescent reaction.
- Data Acquisition and Analysis:
  - Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals using a BRET-compatible plate reader.
  - Calculate the BRET ratio (acceptor emission/donor emission).
  - A decrease in the BRET ratio indicates displacement of the tracer by the inhibitor.
  - Determine the EC50 value from the dose-response curve.[\[19\]](#)

## Cell Viability (MTT/MTS) Assay

This colorimetric assay assesses the effect of CBP/p300 inhibitors on cell proliferation and viability.[\[20\]](#)

- Cell Seeding:
  - Seed cells (e.g., cancer cell lines) in a 96-well plate at a predetermined density.
  - Allow the cells to adhere overnight.
- Compound Treatment:
  - Treat the cells with a serial dilution of the inhibitor.
  - Include a vehicle control (e.g., DMSO).

- Incubate for a specified period (e.g., 72 hours).
- Assay Procedure:
  - Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.[\[20\]](#)[\[21\]](#)
  - Incubate for 1-4 hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.[\[22\]](#)
  - If using MTT, add a solubilization solution to dissolve the formazan crystals.[\[20\]](#)[\[22\]](#)
- Data Acquisition and Analysis:
  - Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[\[21\]](#)[\[23\]](#)
  - Calculate the percentage of cell viability relative to the vehicle control.
  - Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

## RNA-Sequencing (RNA-Seq) Analysis

RNA-Seq is used to investigate the global changes in gene expression following treatment with a CBP/p300 inhibitor.[\[24\]](#)

- Sample Preparation:
  - Treat cells with the inhibitor or vehicle control for a defined period.
  - Isolate total RNA from the cells.
  - Assess RNA quality and quantity.
- Library Preparation and Sequencing:
  - Deplete ribosomal RNA (rRNA).

- Fragment the remaining RNA.
- Synthesize cDNA via reverse transcription.
- Ligate sequencing adapters.
- Perform sequencing on a next-generation sequencing (NGS) platform.[\[25\]](#)
- Data Analysis Workflow:
  - Quality Control: Assess the quality of the raw sequencing reads.[\[26\]](#)
  - Alignment: Align the reads to a reference genome.[\[27\]](#)
  - Quantification: Count the number of reads mapping to each gene.
  - Differential Expression Analysis: Identify genes that are significantly up- or downregulated in the inhibitor-treated samples compared to the control.[\[24\]](#)

## Quantitative Real-Time PCR (qRT-PCR)

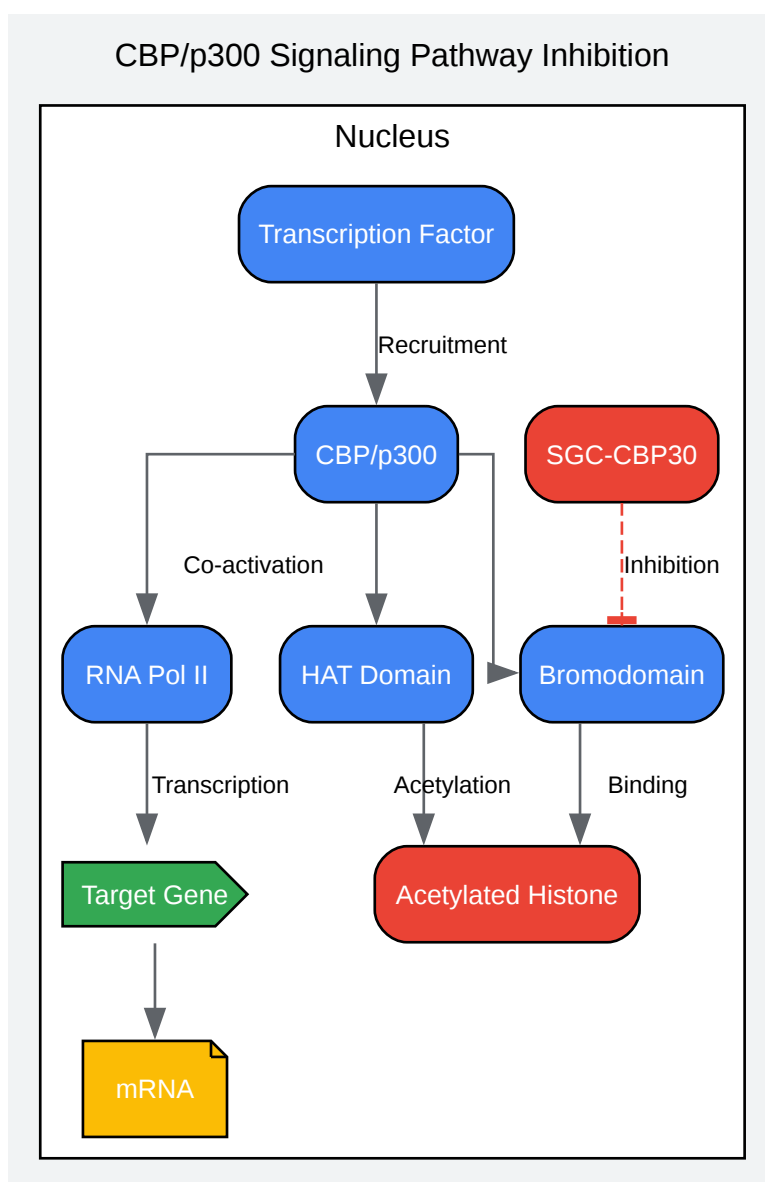
qRT-PCR is used to validate the changes in the expression of specific genes of interest identified by RNA-Seq or hypothesized to be targets of CBP/p300.

- RNA Isolation and cDNA Synthesis:
  - Isolate total RNA from treated and control cells.
  - Perform reverse transcription to synthesize cDNA.[\[28\]](#)
- qPCR Reaction:
  - Prepare a reaction mix containing cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green).
  - Run the qPCR reaction in a real-time PCR instrument.[\[29\]](#)
- Data Analysis:

- Determine the cycle threshold (Ct) value for each gene.
- Normalize the Ct values of the target genes to a stably expressed housekeeping gene.
- Calculate the relative fold change in gene expression using the  $\Delta\Delta C_t$  method.[\[30\]](#)

## Visualizing the Molecular Interactions and Workflows

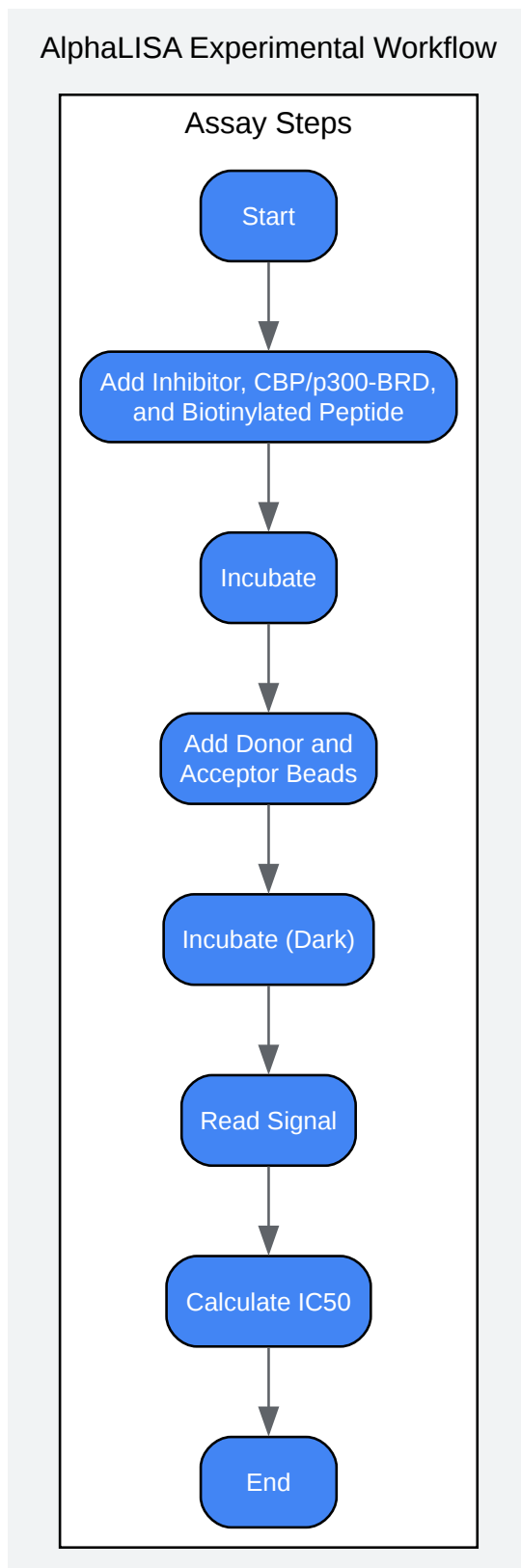
The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.





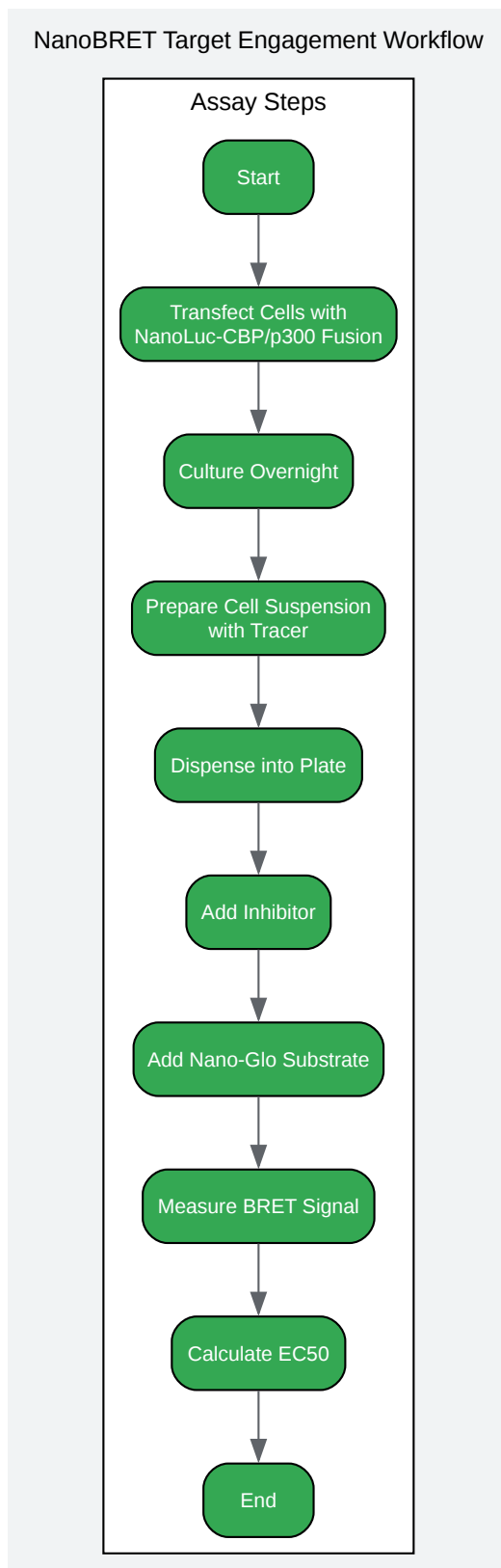
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Caption: Inhibition of CBP/p300 by **SGC-CBP30**.



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Caption: AlphaLISA workflow for inhibitor screening.



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Caption: NanoBRET workflow for cellular target engagement.

This guide provides a foundational understanding of **SGC-CBP30**'s inhibitory action and its comparison with other CBP/p300 inhibitors. The detailed protocols and visual workflows are intended to aid researchers in designing and executing experiments to further investigate the therapeutic potential of targeting this critical epigenetic pathway.

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